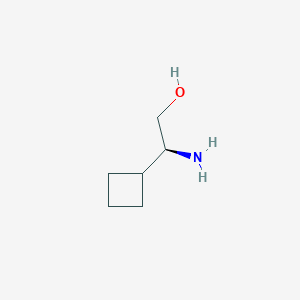
3-Bromo-5-((3-fluorobenzyl)oxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-((3-fluorobenzyl)oxy)pyridine is an organic compound with the molecular formula C12H9BrFNO and a molecular weight of 282.11 g/mol . This compound is characterized by the presence of a bromine atom at the 3-position and a 3-fluorobenzyl group attached via an oxygen atom to the 5-position of a pyridine ring. It is used primarily in research and development within the fields of organic chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((3-fluorobenzyl)oxy)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or toluene.
化学反応の分析
Types of Reactions
3-Bromo-5-((3-fluorobenzyl)oxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Coupling Reactions: Reagents include boronic acids or boronate esters, palladium catalysts, and bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with another aromatic ring.
科学的研究の応用
3-Bromo-5-((3-fluorobenzyl)oxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Bromo-5-((3-fluorobenzyl)oxy)pyridine depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps in the presence of a palladium catalyst . The molecular targets and pathways involved in its biological activity are subject to ongoing research.
類似化合物との比較
Similar Compounds
3-Bromo-5-(trifluoromethyl)pyridine: Similar structure with a trifluoromethyl group instead of a 3-fluorobenzyl group.
3-Bromo-5-fluorobenzaldehyde: Contains a bromine atom and a fluorine atom on a benzaldehyde ring.
Uniqueness
3-Bromo-5-((3-fluorobenzyl)oxy)pyridine is unique due to the presence of both a bromine atom and a 3-fluorobenzyl group attached to a pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
分子式 |
C12H9BrFNO |
|---|---|
分子量 |
282.11 g/mol |
IUPAC名 |
3-bromo-5-[(3-fluorophenyl)methoxy]pyridine |
InChI |
InChI=1S/C12H9BrFNO/c13-10-5-12(7-15-6-10)16-8-9-2-1-3-11(14)4-9/h1-7H,8H2 |
InChIキー |
QYUZFKSNGMMCBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)COC2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)





